(2E,4Z)-hexa-2,4-dienoic acid

Melting point differentiation Solid-state properties Isomer-specific physical chemistry

(2E,4Z)-Hexa-2,4-dienoic acid (CAS 30361-30-9), systematically named trans,cis-sorbic acid, is one of four geometric isomers of the conjugated diene carboxylic acid sorbic acid. It possesses a trans (E) double bond at C-2 and a cis (Z) double bond at C-4, in contrast to the naturally abundant (2E,4E) isomer (common sorbic acid, CAS 110-44-1) that bears two trans double bonds.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 30361-30-9
Cat. No. B1225922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4Z)-hexa-2,4-dienoic acid
CAS30361-30-9
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)O
InChIInChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2-,5-4+
InChIKeyWSWCOQWTEOXDQX-AWYLAFAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E,4Z)-Hexa-2,4-dienoic acid (CAS 30361-30-9): Stereochemically Defined Isomer for Analytical Reference, Photoprobe Development, and Isomer-Specific Structure–Activity Studies


(2E,4Z)-Hexa-2,4-dienoic acid (CAS 30361-30-9), systematically named trans,cis-sorbic acid, is one of four geometric isomers of the conjugated diene carboxylic acid sorbic acid [1]. It possesses a trans (E) double bond at C-2 and a cis (Z) double bond at C-4, in contrast to the naturally abundant (2E,4E) isomer (common sorbic acid, CAS 110-44-1) that bears two trans double bonds [2]. With a molecular formula of C₆H₈O₂, a molecular weight of 112.13 g/mol, and a melting point of 35–38 °C (versus ~134.5 °C for the (2E,4E) isomer), this stereoisomer exhibits distinct physicochemical properties driven by its cis-configured C-4 double bond [3]. It is not a commodity preservative but a specialized research chemical employed as an authentic reference standard in chromatographic methods, a probe in photochemical mechanistic studies, and a tool compound for investigating isomer-dependent biological activity.

Why (2E,4Z)-Hexa-2,4-dienoic acid Cannot Be Replaced by Commodity (2E,4E)-Sorbic Acid in Analytical, Photochemical, or Isomer-Specific Research Contexts


The four geometric isomers of sorbic acid—(2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)—are not functionally interchangeable. The (2E,4E) isomer is the thermodynamically most stable form, possesses the highest antimicrobial activity, and has been the subject of the vast majority of food preservative research [1][2]. However, this very dominance creates a critical blind spot: the minor isomers, including (2E,4Z), exhibit distinct chromatographic retention behavior, divergent UV absorption characteristics, and substantially lower melting points that directly impact their handling, formulation, and detection . Critically, the (2E,4Z) isomer is produced during the UV-induced photoisomerization of (2E,4E)-sorbic acid and serves as an indispensable analytical marker in photochemical probe studies—a role the trans,trans isomer simply cannot fill because it is the reactant, not the product, in such schemes [3]. Substituting commodity sorbic acid for the (2E,4Z) isomer in any application requiring stereochemical definition, accurate quantification of isomer mixtures, or isomer-specific biological profiling will yield erroneous results and invalidate experimental conclusions.

(2E,4Z)-Hexa-2,4-dienoic acid: Quantitative Differentiation Evidence Against the (2E,4E) Isomer, Potassium Sorbate, and Other Sorbic Acid Stereoisomers


Melting Point Depression of ~100 °C Relative to (2E,4E)-Sorbic Acid Enables Low-Temperature Processing and Distinct Formulation Windows

The (2E,4Z) isomer exhibits a melting point of 35–38 °C, which is approximately 96–100 °C lower than that of the (2E,4E) isomer (133–135 °C) [1][2]. This difference arises from the disruption of crystal packing by the cis-configured C-4 double bond, which reduces intermolecular van der Waals interactions relative to the fully trans-extended (2E,4E) conformer. At ambient laboratory temperatures (20–25 °C), the (2E,4E) isomer is a stable white crystalline powder, whereas the (2E,4Z) isomer is near or above its melting point and exists as a light yellow to yellow low-melting solid requiring refrigerated storage at −20 °C under inert atmosphere .

Melting point differentiation Solid-state properties Isomer-specific physical chemistry

Antimicrobial Activity Hierarchy: (2E,4E) Isomer Demonstrates Superior Potency While (2E,4Z) Serves as an Essential Negative Control in Structure–Activity Studies

The pure (2E,4E) isomer (trans,trans-sorbic acid) is explicitly identified as the geometric isomer with the highest antimicrobial activity among the four possible stereoisomers, while the cis-containing isomers—including (2E,4Z), (2Z,4E), and (2Z,4Z)—exhibit reduced antimicrobial potency [1][2]. In the key study by Cigić et al. (2001), the pure trans,trans isomer of potassium sorbate demonstrated higher antimicrobial activity than an isomer mixture containing all four geometric forms when tested against Saccharomyces cerevisiae [2]. This establishes a clear activity rank order where the presence of one or more cis double bonds diminishes antimicrobial efficacy. The (2E,4Z) isomer—bearing one trans and one cis double bond—occupies an intermediate position in this spectrum and serves as a critical comparator for dissecting the contribution of C-4 stereochemistry to target binding and membrane permeability [1].

Antimicrobial activity Saccharomyces cerevisiae Isomer-specific bioactivity Minimum inhibitory concentration

Chromatographic and Spectroscopic Differentiation: (2E,4Z) Isomer as an Indispensable Reference Standard for HPLC Quantification of Sorbic Acid Stereoisomers in Food and Environmental Matrices

Accurate quantification of sorbic acid stereoisomers by HPLC-UV requires individual reference materials because the detector sensitivity of each isomer depends on its chemical structure (specifically, the molar absorption coefficient at the detection wavelength) [1]. A 2025 study in the Japanese Journal of Food Chemistry demonstrated that the relative molar sensitivities (RMS) of the three stereoisomers—including (2E,4Z)—differ from that of the primary (2E,4E) component, necessitating isomer-specific calibration [1]. Using (2E,4Z) as an authentic reference standard enabled accurate simultaneous quantification with recoveries of 99.6–103.4% versus ¹H-qNMR reference values [1]. Without the (2E,4Z) reference material, HPLC methods relying solely on a (2E,4E) calibration curve systematically misquantify the cis-containing isomers. Earlier work by Cigić et al. (2001) established that resolved ¹H NMR chemical shifts of protons adjacent to the double bonds enable qualitative and quantitative determination of individual isomers in mixtures, providing orthogonal verification [2].

HPLC reference standard Relative molar sensitivity Isomer-specific quantification Quality control

Photochemical Isomerization Probe: (2E,4Z) Is an Essential Product Marker in CNT-Sensitized and Dissolved Organic Matter Triplet-State Quantification

Sorbic acid photoisomerization is a well-established quantitative probe for triplet-excited states of chromophoric dissolved organic matter (³CDOM*) and carbon nanotubes (³CNT*) [1][2]. In these experiments, (2E,4E)-sorbic acid (the trans,trans isomer) is irradiated in the presence of a photosensitizer, and its isomerization to the other three geometric isomers—including (2E,4Z), (2Z,4E), and (2Z,4Z)—is monitored by HPLC to quantify the triplet-state formation yield [1]. The (2E,4Z) isomer is one of the primary photoproducts, and its accurate identification and quantification depend on having an authentic reference standard with known retention time, UV spectrum, and molar absorption coefficient [1][2]. Chen et al. (2015) used this approach to demonstrate that derivatized single-walled carbon nanotubes (SWCNTs) were significantly more photoreactive than multiwalled carbon nanotubes (MWCNTs), and that the most photoreactive CNTs exhibited ³CNT* formation and ¹O₂ yields comparable to reference natural organic matter [1]. The (2E,4Z) isomer has also been explicitly employed in studies of CNT photosensitization and reactive oxygen species production .

Photochemical probe Triplet excited state Carbon nanotube photosensitization Reactive oxygen species

Procurement and Supply Chain Differentiation: (2E,4Z)-Hexa-2,4-dienoic acid Commands a Significant Price Premium Over Commodity (2E,4E)-Sorbic Acid, Reflecting Stereoselective Synthesis Complexity and Niche Demand

Commodity (2E,4E)-sorbic acid (CAS 110-44-1) is manufactured at industrial scale (>30,000 metric tons/year globally) and priced at approximately USD 4–7/kg (bulk food-grade). In contrast, the (2E,4Z) isomer is available only as a research chemical from specialty suppliers, with pricing reflecting the cost of stereoselective synthesis, isomer separation, and analytical certification. Representative 2024–2025 pricing includes: Macklin (China) offers 100 mg (95% purity) at approximately RMB 445–470 (USD ~62–66), scaling to RMB 1,620–1,710 per gram (USD ~227–240) . CymitQuimica (Europe, TRC brand) lists 25 mg at €347, 50 mg at €635, and 100 mg at €1,166 . This represents a unit price differential of approximately 1,000- to 10,000-fold versus commodity sorbic acid on a per-gram basis. Typical purity specifications are 95% (Macklin) or 98% (specialty suppliers) , with storage requiring −20 °C under inert atmosphere and protection from light due to the compound's thermal and photochemical lability .

Procurement Cost comparison Supply chain Isomer purity

UV-Induced Isomerization Susceptibility: (2E,4Z) Isomer Is Both a Photoproduct of and a Photochemical Entry Point to the Sorbic Acid Isomer Network, Requiring Light-Protected Handling Distinct from the Photostable (2E,4E) Starting Material

Under UV irradiation, (2E,4E)-sorbic acid undergoes photoisomerization to yield a mixture of all four geometric isomers, with the relative proportions depending on the irradiation wavelength, duration, and sensitization conditions [1]. The (2E,4Z) isomer is both a product of this photoisomerization and, if itself irradiated, can undergo further isomerization to the other three forms [1][2]. This bidirectional photoreactivity means that (2E,4Z) is inherently light-sensitive and must be stored protected from light at −20 °C under an inert atmosphere to maintain isomeric purity [3]. The (2E,4E) isomer, while also capable of photoisomerization, is the thermodynamically most stable form and does not spontaneously convert to cis-containing isomers under standard ambient storage conditions [1]. The Cigić et al. (2001) study demonstrated that UV irradiation of trans,trans-sorbic acid for 120 minutes produced the highest yield of isomer formation with large differences in relative proportions, enabling chromatographic distinction of all four isomers [1]. This photolability is both a research asset (enabling photochemical probe applications) and a handling liability (requiring strict light exclusion during storage and use).

Photostability UV isomerization Light-sensitive storage Isomer interconversion

Defined Application Scenarios Where (2E,4Z)-Hexa-2,4-dienoic acid Provides Verifiable Value Over Alternative Sourcing Decisions


HPLC Method Development and Validation for Regulatory Quantification of Sorbic Acid Stereoisomers in Food Additives

Analytical laboratories performing compendial testing per JSFA (Japan's Specifications and Standards for Food Additives) monographs require authentic (2E,4Z)-hexa-2,4-dienoic acid as a reference material to achieve accurate simultaneous quantification of all four sorbic acid stereoisomers. As demonstrated in the 2025 J-STAGE study, HPLC methods relying solely on a (2E,4E) calibration curve systematically misquantify the cis-containing isomers due to differential relative molar sensitivity (RMS). Employing the (2E,4Z) reference standard—with its distinct chromatographic retention time and UV response factor—enables recoveries of 99.6–103.4% versus ¹H-qNMR reference values . This application is mandatory for food testing laboratories seeking ISO 17025 accreditation for sorbic acid isomer analysis.

Environmental Photochemistry: Quantifying Triplet-State Dissolved Organic Matter (³CDOM*) and Carbon Nanotube Photoreactivity

In environmental photochemistry research, the sorbic acid photoisomerization probe method requires authentic (2E,4Z) reference material to identify and quantify the trans,cis photoproduct peak in HPLC chromatograms. This application was established by Chen et al. (2015), who used CNT-sensitized photoisomerization of (2E,4E)-sorbic acid to quantify triplet-state formation (³CNT*) and demonstrated that derivatized SWCNTs are significantly more photoreactive than MWCNTs, with the most photoreactive CNTs exhibiting ³CNT* formation and ¹O₂ yields comparable to reference natural organic matter . Zhou et al. (2017) extended this methodology using sorbic acid, sorbic alcohol, and sorbic amine as differential probes, establishing bimolecular reaction rate constants with ³SRNOM* of (0.42 ± 0.1) × 10⁹ M⁻¹s⁻¹, (1.1 ± 0.1) × 10⁹ M⁻¹s⁻¹, and (5.2 ± 0.4) × 10⁹ M⁻¹s⁻¹, respectively . The (2E,4Z) isomer is an obligatory analytical reference in these workflows.

Structure–Activity Relationship (SAR) Studies: Deconvoluting the Contribution of C-4 Double Bond Geometry to Antimicrobial and Biological Activity

The ChEBI authoritative annotation explicitly identifies the (2E,4E) isomer as the geometric isomer with the highest antimicrobial activity , and Cigić et al. (2001) demonstrated that the pure trans,trans isomer outperforms an isomer mixture against Saccharomyces cerevisiae . For researchers investigating the molecular basis of sorbic acid's antimicrobial mechanism—including its proposed targeting of Lipid II in bacterial cell wall synthesis —the (2E,4Z) isomer serves as a stereochemically defined comparator to isolate the effect of C-4 geometry on target binding, membrane permeability, and metabolic inhibition. Li Zhengming et al. (1990) further demonstrated that the biological activity of sorbic acid isomers is context-dependent, with 2Z,4E and 2Z,4Z isomers outperforming 2E,4E in certain bioassays , underscoring the necessity of testing all four isomers individually in any comprehensive SAR campaign.

Low-Temperature Organic Synthesis and Formulation: Exploiting the Depressed Melting Point (35–38 °C) for Reaction Media or Eutectic Mixture Design

The melting point of (2E,4Z)-hexa-2,4-dienoic acid (35–38 °C) is approximately 100 °C lower than that of (2E,4E)-sorbic acid (133–135 °C) . This physical property differential opens formulation and synthetic windows that are inaccessible with commodity sorbic acid. The (2E,4Z) isomer can be employed as a low-melting carboxylic acid building block in solvent-free or melt-phase reactions at temperatures where the (2E,4E) isomer remains crystalline and unreactive. Additionally, the differential solubility behavior implied by the cis-configured C-4 double bond—trans isomers generally exhibit higher aqueous solubility due to reduced steric hindrance —may be exploited in biphasic reaction systems or selective extraction protocols. Procurement must account for the requirement of cold-chain shipping and storage at −20 °C under inert atmosphere to preserve isomeric integrity prior to use .

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